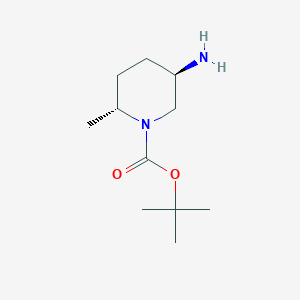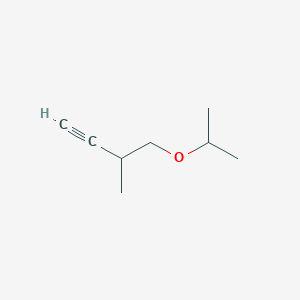
tert-butyl (2R,5R)-5-amino-2-methyl-piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (2R,5R)-5-amino-2-methyl-piperidine-1-carboxylate is an organic compound that features a piperidine ring substituted with an amino group and a tert-butyl ester
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as “(2r,5r)-(+)-2-tert-butyl-3-methyl-5-benzyl-4-imidazolidinone”, have been identified as chiral imidazolidinone organocatalysts .
Mode of Action
Related compounds have been used in the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This suggests that “tert-butyl (2R,5R)-5-amino-2-methylpiperidine-1-carboxylate” may interact with its targets in a similar manner.
Biochemical Pathways
It’s known that tertiary butyl esters find large applications in synthetic organic chemistry . Therefore, it’s plausible that this compound could affect various biochemical pathways depending on the context of its use.
Result of Action
The compound’s potential role as an organocatalyst suggests it could facilitate various chemical reactions at the molecular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2R,5R)-5-amino-2-methyl-piperidine-1-carboxylate typically involves the reaction of a piperidine derivative with tert-butyl chloroformate in the presence of a base. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. This method is more efficient, versatile, and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl (2R,5R)-5-amino-2-methyl-piperidine-1-carboxylate can undergo various chemical reactions, including
Properties
IUPAC Name |
tert-butyl (2R,5R)-5-amino-2-methylpiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-5-6-9(12)7-13(8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBBQGSSDAJNKG-RKDXNWHRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1C(=O)OC(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H](CN1C(=O)OC(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-(isopropylthio)phenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2503259.png)

![methyl 4-{3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl}-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2503264.png)




![1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2503271.png)
![Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate](/img/structure/B2503272.png)
![2-[[2-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]acetic acid](/img/structure/B2503273.png)

![3,6-dichloro-N-{[2-(pyrrolidin-1-yl)phenyl]methyl}pyridine-2-carboxamide](/img/structure/B2503275.png)

![[(1-Cyanocyclopentyl)carbamoyl]methyl naphthalene-2-carboxylate](/img/structure/B2503277.png)
